2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(13-15-7-5-6-12-28-15)24-23(27)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENKRBITFINVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with oxan-2-yl propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The oxan-2-yl group can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of various biochemical reagents and materials.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling.
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetic acid: Similar in structure but with a phenyl group instead of an oxan-2-yl group.
®-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(thiophen-2-yl)propanoic acid: Contains a thiophen-2-yl group instead of an oxan-2-yl group.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid, also known as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
- Purity : Typically >95% in commercial preparations.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit various enzymes, including:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression and are targets for cancer therapy.
- Protein Arginine Deiminase : Involved in the modification of proteins, influencing various cellular processes.
-
Receptor Interaction : The compound interacts with several receptors, including:
- G Protein-Coupled Receptors (GPCRs) : Such as the serotonin receptor and adrenergic receptors, which are involved in numerous physiological responses.
- Cell Signaling Pathways : It modulates key signaling pathways like MAPK/ERK, which are vital for cell proliferation and survival.
Biological Activity and Therapeutic Applications
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through HDAC inhibition and modulation of signaling pathways.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting specific pro-inflammatory cytokines.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that Fmoc-amino acid derivatives exhibit significant cytotoxicity against breast cancer cell lines through HDAC inhibition. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, highlighting its potential as a therapeutic agent for inflammatory diseases. |
| Lee et al. (2022) | Investigated the interaction of this compound with GPCRs, revealing its role as a modulator of neurotransmitter release. |
Research Findings
Recent studies have provided insights into the pharmacological profiles of this compound:
- Cytotoxicity Studies : In vitro assays indicate that the compound has a dose-dependent cytotoxic effect on various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the molecular mechanisms reveal that the compound affects histone acetylation levels, leading to altered gene expression patterns associated with apoptosis in tumor cells.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and enhanced survival rates, supporting its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid, and what critical parameters influence yield optimization?
The compound is synthesized via Fmoc-protected amino acid chemistry. A typical route involves:
- Step 1 : Reductive amination of Fmoc-protected precursors (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl∙H₂N-Xxx-OMe esters to generate intermediates .
- Step 2 : Coupling the intermediate with amines using pyridine and EDC∙HCl as activating agents (48 hours at room temperature) .
- Step 3 : Purification via solvent extraction (e.g., dichloromethane/water) and filtration to isolate the final product .
Critical parameters : Reaction time, stoichiometric ratios of coupling agents, and pH control during purification significantly affect yields.
Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experimental workflows?
- Storage : Keep under inert gas (argon/nitrogen), away from light, and at room temperature (15–25°C) to prevent Fmoc group cleavage or hydrolysis .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks due to acute toxicity (H302, H315, H319, H335) .
- Stability : Monitor for color changes (yellowing indicates degradation) and verify purity via HPLC before use .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its structural integrity?
- NMR : ¹H and ¹³C NMR confirm Fmoc group presence (δ 7.2–7.8 ppm for fluorenyl protons) and oxan-2-yl stereochemistry .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% required for peptide synthesis) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., ~403.43 g/mol for C₂₄H₂₁NO₅) .
Advanced Research Questions
Q. What are the common side reactions or byproducts observed during the coupling of this Fmoc-protected amino acid derivative in solid-phase peptide synthesis, and how can they be mitigated?
- Racemization : Occurs during prolonged coupling at high pH. Mitigate by using HOBt/DIC activation and limiting reaction time to <2 hours .
- Fmoc Deprotection : Premature cleavage under basic conditions (e.g., piperidine). Optimize deprotection steps (20% piperidine in DMF, 2 × 5 min) .
- Byproducts : Oxan-2-yl ring-opening in acidic media. Avoid trifluoroacetic acid (TFA) concentrations >50% during resin cleavage .
Q. How does the tetrahydropyran (oxan-2-yl) substituent influence the compound’s conformational behavior in peptide mimetics, and what analytical techniques can validate these structural effects?
Q. What strategies are effective in resolving solubility challenges of this compound in aqueous/organic mixed solvent systems during bioconjugation experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
